N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide
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Description
N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide, also known as this compound, is a useful research compound. Its molecular formula is C9H8BrClN2O2 and its molecular weight is 291.53 g/mol. The purity is usually 95%.
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Biological Activity
N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a bromophenyl group, a carbamoyl group, and a chloroacetamide moiety. The molecular formula is C8H7BrClN2O with a molecular weight of 248.50 g/mol. The presence of these functional groups contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The compound can inhibit various enzymes or proteins by binding to their active sites, disrupting essential cellular processes. This inhibition may lead to:
- Antimicrobial Effects : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessing various chloroacetamides demonstrated that compounds with halogenated phenyl rings showed higher antimicrobial activity due to increased lipophilicity, which facilitates cellular penetration .
Table 1: Antimicrobial Activity Against Different Microorganisms
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | High |
Methicillin-resistant S. aureus (MRSA) | High |
Escherichia coli | Moderate |
Candida albicans | Moderate |
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines, including MCF7 (breast cancer). The results indicate that this compound can significantly reduce cell viability, suggesting its potential as an anticancer agent .
Table 2: Anticancer Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast Cancer) | 15.4 |
HeLa (Cervical Cancer) | 20.1 |
A549 (Lung Cancer) | 18.7 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by the structural features of the compound. The presence of the bromine atom in the para position enhances its lipophilicity and overall activity . SAR studies indicate that modifications to the phenyl ring or the chloroacetamide moiety can significantly alter the antimicrobial and anticancer efficacy.
Case Studies
- Antimicrobial Efficacy Study : A recent investigation into a series of chloroacetamides revealed that compounds bearing a brominated phenyl ring exhibited superior activity against MRSA compared to their non-brominated counterparts .
- Anticancer Screening : In a study focused on breast cancer cell lines, this compound demonstrated promising results in inhibiting cell growth, warranting further exploration in preclinical models .
Properties
IUPAC Name |
N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2O2/c10-6-1-3-7(4-2-6)12-9(15)13-8(14)5-11/h1-4H,5H2,(H2,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMWFJYEDNCJDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)CCl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407048 |
Source
|
Record name | N-[(4-Bromophenyl)carbamoyl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13558-79-7 |
Source
|
Record name | N-[(4-Bromophenyl)carbamoyl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.